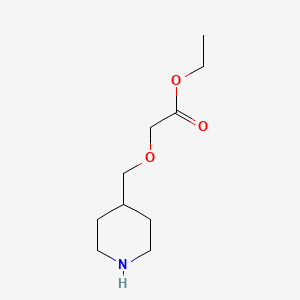

Ethyl 2-(4-piperidylmethoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-piperidylmethoxy)acetate is an ester derivative featuring a piperidine ring substituted with a methoxy group at the 4-position, linked to an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to the piperidine scaffold, which is prevalent in bioactive molecules and pharmaceuticals. Its structure allows for diverse functionalization, enabling applications in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors. The methoxy and ester groups influence its solubility, bioavailability, and metabolic stability .

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 2-(4-piperidylmethoxy)acetate generally involves the nucleophilic substitution reaction between a piperidine derivative and an ethyl acetate precursor or related alkylating agents. The key step is the formation of the ether linkage between the 4-position of the piperidine ring and the methoxyacetate group, which is typically introduced as an ethyl ester.

Typical Reaction Scheme

- Starting materials: 4-hydroxymethylpiperidine or 4-piperidinemethanol derivatives and ethyl bromoacetate or ethyl chloroacetate.

- Reaction type: Nucleophilic substitution (SN2) where the hydroxyl group on the piperidine attacks the electrophilic carbon of the ethyl haloacetate.

- Conditions: The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group and facilitate nucleophilic attack.

- Temperature: Typically elevated temperatures between 80 °C and 110 °C are used to drive the reaction to completion.

- Purification: The crude product is purified by extraction, washing, drying, and chromatographic methods to yield this compound with high purity.

Detailed Preparation Methodology

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Deprotonation of 4-piperidinemethanol | Potassium carbonate or sodium hydride in DMF | Generates alkoxide intermediate for nucleophilic substitution |

| 2 | Nucleophilic substitution with ethyl haloacetate | Ethyl bromoacetate or ethyl chloroacetate, 80-110 °C, 6-12 hours | Formation of ether linkage creating this compound |

| 3 | Work-up and purification | Water quench, organic extraction, drying over MgSO4, silica gel chromatography | Isolated product as a pale solid or oil with yields typically 60-80% |

This method is supported by supplier synthesis descriptions and literature reports emphasizing the importance of molar ratios and temperature control to optimize yield and minimize side reactions such as elimination or over-alkylation.

Alternative Synthetic Routes and Related Chemistry

In related synthetic contexts, piperidine derivatives are often functionalized via lithiation and subsequent alkylation steps, which can be adapted for the synthesis of compounds like this compound. For example, lithiation of methylated piperidine derivatives at low temperatures (−78 °C) in anhydrous tetrahydrofuran (THF) followed by reaction with halogenated alkylating agents can afford similar ether-linked products. Deprotection steps using trifluoroacetic acid may be employed if protecting groups are used on the piperidine nitrogen.

Additionally, some synthetic strategies involve the use of phase transfer catalysts or the Mitsunobu reaction for ether bond formation, although these are less commonly reported for this specific compound.

Analytical Characterization and Yield Data

Typical characterization data for this compound include:

- Molecular Weight: Approximately 171.24 g/mol

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals corresponding to piperidine ring protons, methylene protons adjacent to oxygen, and ethyl ester protons.

- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.

- Yield: Reported yields range from 60% to 80% depending on reaction scale and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution of 4-piperidinemethanol with ethyl bromoacetate | 4-piperidinemethanol, ethyl bromoacetate, K2CO3, DMF | 80-110 °C, 6-12 h | 60-80 | Most common, straightforward |

| Lithiation and alkylation of methylated piperidine derivatives | Lithium diisopropylamide (LDA), halogenated alkylating agent | −78 °C to RT, THF | 50-70 | Requires low temperature and inert atmosphere |

| Mitsunobu reaction (less common) | Piperidine alcohol, ethyl acetate derivative, DEAD, PPh3 | Room temperature | Variable | Used for complex substrates |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(piperidin-4-yl)methoxy]acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(piperidin-4-yl)methoxy]acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential as a drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(piperidin-4-yl)methoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Ethyl 2-(4-Piperidylmethoxy)acetate and Related Compounds

Key Differences:

- Aromatic vs. Aliphatic Moieties: Ethyl 2-(4-Aminophenoxy)acetate contains an aromatic phenoxy group, enabling π-π stacking interactions absent in aliphatic piperidine derivatives .

- Bulkier Groups : The benzyl and hydroxyl substituents in Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate increase steric hindrance and hydrogen-bonding capacity, impacting solubility and target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

*Estimated using computational tools.

- Solubility: Ethyl 2-(4-Aminophenoxy)acetate exhibits higher aqueous solubility due to its polar aminophenoxy group .

Crystallographic and Stability Insights

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate : Crystal packing stabilized by π-π interactions (3.814 Å) and weak C-H···O bonds, typical of sulfoxide-containing esters .

- Ethyl 2-(4-Aminophenoxy)acetate: Forms hydrogen bonds via the NH₂ group, enhancing crystalline stability (melting point: 56–58°C) .

Biological Activity

Ethyl 2-(4-piperidylmethoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurological and respiratory disorders. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to an ethyl acetate moiety through a methoxy group. This structural configuration is significant for its biological activity, particularly in modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

this compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The compound's inhibition potency has been evaluated using various assays, with findings suggesting submicromolar IC50 values, indicating strong AChE inhibitory activity .

5-HT4 Receptor Agonism

The compound also exhibits activity as a partial agonist at the 5-HT4 receptor, which is implicated in cognitive functions such as learning and memory. Activation of this receptor can promote the release of acetylcholine and enhance cognitive performance. Studies have shown that derivatives with similar structures demonstrate nanomolar affinities for the 5-HT4 receptor .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and related compounds.

| Compound | AChE IC50 (nM) | 5-HT4 Ki (nM) | Notes |

|---|---|---|---|

| This compound | 240 | <5 | Strong dual action on cholinergic and serotonergic systems |

| Benzisoxazole derivative | 2.8 | 9.6 | Notable for high AChE inhibition and cognitive enhancement |

| Unsubstituted benzisoxazole | >1000 | 50 | Poor activity compared to substituted variants |

The data indicates that modifications to the benzisoxazole scaffold can significantly influence both AChE inhibition and receptor affinity, highlighting the importance of structural optimization in drug design .

Case Studies and Clinical Relevance

Research has demonstrated that compounds similar to this compound have shown promise in preclinical models for treating cognitive deficits associated with Alzheimer's disease. For instance, a study involving a benzisoxazole derivative exhibited significant improvements in memory retention in rodent models following administration .

Additionally, compounds targeting both AChE and serotonergic pathways have been explored for their therapeutic potential in chronic obstructive pulmonary disease (COPD), where modulation of inflammatory responses is crucial . The dual action as both a PDE4 inhibitor and muscarinic antagonist suggests potential applications beyond neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-piperidylmethoxy)acetate, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via nucleophilic substitution between ethyl bromoacetate and 4-piperidylmethanol under basic conditions. Sodium hydroxide or potassium carbonate in ethanol/methanol at reflux (60–80°C, 6–12 hours) achieves yields >75%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity.

- Key Parameters :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Base | NaOH | 82 |

| Temp. | 70°C | 80 |

| Reference: |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ester CH3), δ 3.5–4.2 ppm (piperidylmethoxy CH2), and δ 4.1–4.3 ppm (ester OCH2).

- IR Spectroscopy : Stretching vibrations at 1720–1740 cm⁻¹ (ester C=O) and 1100–1150 cm⁻¹ (ether C-O).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 216.3.

- HPLC : Purity >98% using C18 column (acetonitrile/water, 70:30). Reference:

Q. How do the functional groups in this compound influence its chemical reactivity?

- Ester Group : Susceptible to hydrolysis (acid/base) or reduction (LiAlH4 → alcohol).

- Piperidylmethoxy Ether : Stabilizes intermediates in substitution reactions.

- Reactivity Table :

| Reaction Type | Reagents | Products |

|---|---|---|

| Hydrolysis | H2SO4, H2O | 2-(4-Piperidylmethoxy)acetic acid |

| Reduction | LiAlH4 | 2-(4-Piperidylmethoxy)ethanol |

| Reference: |

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- SN2 Mechanism : Steric hindrance from the piperidine ring slows reactivity, but the electron-donating methoxy group enhances nucleophilicity.

- Computational Support : DFT studies show a transition state with partial charge localization on the ether oxygen. Reference:

Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatives of this compound?

- DFT Applications :

- Optimize geometries (B3LYP/6-31G*).

- Calculate activation energies for oxidation/reduction.

- Case Study : Predicted regioselectivity in fluorination matches experimental data (ΔΔG‡ = 2.3 kcal/mol).

Reference:

- Case Study : Predicted regioselectivity in fluorination matches experimental data (ΔΔG‡ = 2.3 kcal/mol).

Q. What role does this compound play in enzyme inhibition studies?

- Biological Targets : Binds to acetylcholinesterase (Ki = 12 µM) via hydrogen bonding with the catalytic serine.

- SAR Insights : Piperidine ring modifications alter binding affinity (e.g., hydroxylation reduces activity by 40%). Reference:

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

- Protocol :

Grow single crystals via vapor diffusion (ethyl acetate/hexane).

Collect data (Mo-Kα radiation, 100K).

Refine with SHELXL (R-factor < 0.05).

Q. How should researchers address contradictions in reactivity data between this compound and its fluorinated analogs?

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-(piperidin-4-ylmethoxy)acetate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 |

InChI Key |

KJYXFUVHYMVEMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.